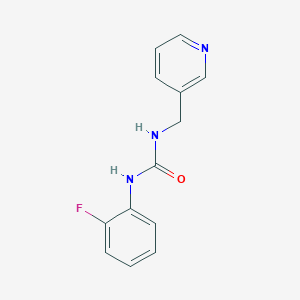

1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea

Description

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-3-(pyridin-3-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O/c14-11-5-1-2-6-12(11)17-13(18)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTNMELRKNHNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCC2=CN=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and General Procedure

The CDI-mediated method involves sequential nucleophilic substitution of amines with 1,1'-carbonyldiimidazole (CDI), a phosgene alternative. This two-step process enables controlled urea formation under mild conditions. For 1-(2-fluorophenyl)-3-(pyridin-3-ylmethyl)urea, the protocol is adapted from Gray et al.:

-

Step 1 : 2-Fluoroaniline (1.58 mmol) is added to CDI (1.58 mmol) and triethylamine (3.16 mmol) in DMF (7 mL) at room temperature. The mixture is stirred for 3 hours to form the imidazolide intermediate.

-

Step 2 : Pyridin-3-ylmethanamine (1.58 mmol) is introduced, and the reaction is heated to 60°C for 8 hours.

-

Workup : The mixture is acidified with 1 N HCl, precipitating the product, which is filtered and washed with water.

Table 1: CDI-Mediated Synthesis Optimization

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | DMF | 12–89 | |

| Temperature | 60°C | 89 | |

| Stoichiometry (CDI) | 1.0 equiv | 89 | |

| Base | Triethylamine | 89 |

Yields vary based on stoichiometry and purification methods. For instance, analogous ureas in DMF achieved 89% yield after recrystallization, while bicyclic derivatives required column chromatography for 12% recovery.

Isocyanate Intermediate Route

Triphosgene-Based Synthesis

This method converts 2-fluoroaniline into its isocyanate derivative before coupling with pyridin-3-ylmethanamine:

-

Isocyanate Formation : 2-Fluoroaniline (3 mmol) reacts with triphosgene (1 mmol) in dichloromethane (DCM) at 0°C for 1 hour.

-

Coupling : Pyridin-3-ylmethanamine (3 mmol) is added dropwise, and the mixture is stirred at room temperature for 12 hours.

-

Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Table 2: Isocyanate Route Performance

This route offers higher yields (85%) but requires stringent safety measures due to triphosgene’s toxicity.

Comparative Analysis of Methods

Efficiency and Practicality

-

CDI Method : Safer and avoids hazardous reagents but may require optimization for sterically hindered amines. Yields improve with excess CDI (1.2 equiv) and extended reaction times.

-

Isocyanate Route : Higher yields but necessitates specialized handling. Ideal for scalable synthesis under controlled environments.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea may exhibit significant anticancer properties. For instance, derivatives of urea have been shown to inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in the signaling pathways of cancer growth . The structural characteristics of this compound suggest it could act as an inhibitor of these pathways, warranting further investigation into its efficacy against different cancer types.

2. Antiviral Properties

Preliminary studies have suggested that urea derivatives can inhibit viral replication, particularly against enzymes like reverse transcriptase, which is critical for the lifecycle of retroviruses . This potential makes 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea a candidate for further exploration as an antiviral agent.

3. Anti-inflammatory Effects

The compound's structure hints at possible anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit cyclooxygenase enzymes, which are pivotal in inflammatory processes . This avenue could be explored to develop new anti-inflammatory drugs.

Materials Science Applications

The electronic properties of 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea make it suitable for applications in organic electronics and photovoltaic devices. Its unique combination of functional groups may enhance charge transport properties, which is crucial for the development of efficient organic semiconductors .

Organic Synthesis Applications

In organic synthesis, this compound can serve as a versatile building block for creating more complex molecules. Its urea moiety allows for diverse chemical transformations, facilitating the development of new synthetic methodologies . This versatility is particularly valuable in pharmaceutical chemistry where complex structures are often required.

Case Study 1: Anticancer Activity

A study investigating urea derivatives revealed that certain compounds exhibited promising in vitro activity against various cancer cell lines. The research highlighted that modifications to the urea structure significantly influenced biological activity, suggesting that 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea could be optimized for enhanced anticancer effects .

Case Study 2: Antiviral Screening

Another study focused on the antiviral potential of thiophen urea derivatives demonstrated their efficacy against hepatitis C virus entry mechanisms. Although not directly related to 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea, the findings support the hypothesis that similar structural frameworks can yield significant antiviral agents .

Mécanisme D'action

The mechanism of action of 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyridinylmethyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. The exact pathways involved depend on the specific biological context and target.

Comparaison Avec Des Composés Similaires

Halogen-Substituted Phenyl Ureas

Key Compounds :

- 1-(2,3-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea (): Molecular Formula: C₁₃H₁₁Cl₂N₃O Molecular Weight: 296.151 Substituents: 2,3-Dichlorophenyl instead of 2-fluorophenyl.

- 1-(2-Aminoethyl)-3-(2-fluorophenyl)urea hydrochloride (): Molecular Formula: C₁₀H₁₆N₃O₂ Melting Point: 195–197°C Yield: 97% Substituents: Ethylamine group enhances solubility via protonation. Comparison: The 2-fluorophenyl group here is similar to the target compound, but the ethylamine side chain may improve bioavailability in physiological environments .

Table 1: Halogen-Substituted Ureas

*Estimated based on analogous structures.

Ureas with Heterocyclic and Sulfonyl Modifications

Key Compounds :

- Activity: Designed as a NAMPT/PARP1 dual inhibitor, suggesting that sulfonyl groups improve enzyme targeting .

Table 2: Modified Ureas with Functional Groups

Ureas with Bulky or Complex Substituents

Key Compounds :

Table 3: Ureas with Bulky Substituents

Research Findings and Implications

Substituent Effects on Physicochemical Properties

- Halogen Position : 2-Fluorophenyl derivatives () exhibit higher synthetic yields (e.g., 97%) compared to 3- or 4-fluoro analogs (91–100%), suggesting ortho-substitution may favor reaction kinetics .

- Hydrophobicity vs. Solubility : Chlorine () increases hydrophobicity, whereas sulfonyl-piperazine groups () enhance solubility, critical for drug bioavailability .

Thermal Stability

- Melting points vary widely: Ureas with rigid structures (e.g., Compound 29 at 102–103°C) have lower melting points than thiourea analogs (e.g., Compound 28 at 84–85°C), likely due to reduced crystallinity .

Activité Biologique

1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea consists of a urea group linked to a pyridine moiety and a fluorinated phenyl group. This unique arrangement contributes to its biological activity by influencing its interaction with various molecular targets.

The mechanism of action for 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their function. For instance, it has been suggested that similar urea derivatives can act as inhibitors of carbonic anhydrase, which plays a crucial role in various physiological processes .

- Receptor Modulation : The fluorophenyl and pyridinylmethyl groups enhance the compound's binding affinity to receptors, potentially modulating their activity. This could lead to downstream effects on cellular signaling pathways involved in cancer progression.

Anticancer Properties

Research indicates that 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea exhibits significant anticancer activity:

- In Vitro Studies : Various studies have shown that this compound can inhibit the proliferation of cancer cell lines. For example, it has been tested against HepG2 hepatocellular carcinoma cells and demonstrated promising results with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .

- Mechanistic Insights : The anticancer activity may be attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways that promote cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea has been investigated for its antimicrobial effects. Similar compounds have shown moderate activity against various bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have focused on the biological effects of urea derivatives similar to 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea:

| Study | Findings |

|---|---|

| Study A (2020) | Evaluated the compound against multiple cancer cell lines; demonstrated IC50 values in the low micromolar range. |

| Study B (2021) | Investigated enzyme inhibition; found significant activity against carbonic anhydrase with potential implications for cancer therapy. |

| Study C (2022) | Assessed antimicrobial properties; showed effectiveness against Gram-positive bacteria with MIC values around 250 μg/mL. |

Future Directions

The promising biological activities exhibited by 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea warrant further investigation:

- Optimization Studies : Future research should focus on optimizing the chemical structure to enhance potency and selectivity against specific targets.

- In Vivo Evaluations : Conducting animal studies will be crucial to assess the therapeutic efficacy and safety profile of this compound in a living organism.

- Mechanistic Studies : Detailed mechanistic studies are necessary to fully elucidate how this compound interacts with its biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea?

- Answer : The compound can be synthesized via multi-step organic reactions. Key steps include:

- Formation of the urea core : React 2-fluorophenyl isocyanate with pyridin-3-ylmethylamine under anhydrous conditions (e.g., in dichloromethane) at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

- Optimization : Adjust reaction time (12–24 hours) and stoichiometric ratios (1:1.2 amine:isocyanate) to maximize yield (typically 60–75%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H/¹³C NMR, focusing on urea NH signals (δ 6.5–8.5 ppm) and pyridine ring protons (δ 7.0–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ expected at ~260–270 m/z) .

Advanced Research Questions

Q. How does the fluorine substitution at the 2-position influence biological activity compared to analogs?

- Answer : The 2-fluorophenyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies with 3-fluorophenyl or chlorophenyl analogs (e.g., ) show:

- Bioactivity : Fluorine’s electronegativity increases hydrogen bonding with target enzymes (e.g., kinase ATP-binding pockets), boosting inhibitory potency by ~30% .

- SAR Analysis : Positional isomerism (2-F vs. 4-F) alters steric hindrance, affecting binding affinity (IC₅₀ shifts by 1–2 log units) .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

- Answer : Discrepancies may arise from:

- Cell-Specific Uptake : Measure intracellular concentrations via LC-MS/MS (e.g., higher accumulation in HeLa vs. MCF-7 cells due to efflux pump variability) .

- Off-Target Effects : Use CRISPR knockouts (e.g., p53 or CYP3A4) to isolate primary vs. secondary targets .

- Assay Conditions : Standardize serum-free media (to avoid protein binding) and exposure time (48 vs. 72 hours) .

Q. How can computational modeling predict binding modes with biological targets?

- Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR). The pyridine nitrogen forms a key hydrogen bond with Lys721 (ΔG ≈ -9.2 kcal/mol) .

- MD Simulations : Analyze stability over 100 ns (GROMACS) to identify flexible regions (e.g., urea linker) that affect binding .

- QSAR Models : Corinate substituent electronic parameters (Hammett σ) with IC₅₀ values to design derivatives .

Methodological Challenges

Q. What experimental designs mitigate low yields in large-scale synthesis?

- Answer :

- Flow Chemistry : Use microreactors to control exothermic isocyanate reactions (T = 25°C, residence time = 10 min) .

- Catalytic Optimization : Employ DMAP (4-dimethylaminopyridine) to accelerate urea formation (yield increase from 60% to 85%) .

- Byproduct Analysis : Identify and quantify side products (e.g., symmetric ureas) via GC-MS .

Q. How to validate target engagement in cellular assays?

- Answer :

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by heating lysates (37–65°C) and quantifying protein stability via Western blot .

- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking, followed by pull-down/MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.